N-(Thiazol-2-yl)tetradecanamide
Description
N-(Thiazol-2-yl)tetradecanamide is a thiazole-derived amide compound characterized by a 14-carbon aliphatic chain (tetradecanamide) attached to the nitrogen atom of the thiazole ring. This structure combines the bioactivity of the thiazole moiety with the lipophilic properties of the long acyl chain, making it relevant in antimicrobial and pharmacological research.
Properties
Molecular Formula |
C17H30N2OS |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)tetradecanamide |
InChI |
InChI=1S/C17H30N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-17-18-14-15-21-17/h14-15H,2-13H2,1H3,(H,18,19,20) |
InChI Key |
UPLKWOOQCZORGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CS1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Aliphatic Chain Variants
Compounds with varying acyl chain lengths (Table 1) exhibit distinct physicochemical and biological properties:
Key Insight : Longer chains (e.g., C14) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility.
Aromatic and Heterocyclic Analogs
Substitution of the aliphatic chain with aromatic or heterocyclic groups alters target specificity:
Benzamide Derivatives
4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide :
4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide :
Thiadiazole Hybrids
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: Application: Intermediate in heterocyclic synthesis; forms co-crystals for X-ray studies . Contrast: Combines thiadiazole and acetamide moieties, differing in ring structure and biological targets compared to tetradecanamide .
Pharmacological Activity Comparison
Key Insight : Thiazole-amide derivatives show diverse applications depending on substituents. Aliphatic chains favor antimicrobial activity, while aromatic groups enable receptor-specific modulation.
Structure-Activity Relationship (SAR) Trends
- Chain Length : Longer aliphatic chains (C14) improve lipophilicity but may reduce solubility and target specificity .
- Substituent Position : Para-substituted benzamides (e.g., nitro) enhance ZAC antagonism, whereas meta-substituted analogs are less effective .
- Hybrid Systems : Thiazole-thiadiazole hybrids (e.g., ) exhibit unique crystallization properties but lack direct pharmacological overlap with tetradecanamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
